molecular formula C58H79N15O16 B612424 Scrambled 10Panx CAS No. 1315378-72-3

Scrambled 10Panx

Cat. No.: B612424
CAS No.: 1315378-72-3
M. Wt: 1242.3 g/mol
InChI Key: VNQGVHMGXBRHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scrambled 10Panx is a scrambled form of the peptide 10Panx, which is a mimetic peptide of pannexin 1. Pannexin 1 is a protein that forms gap junctions, which are channels that allow for the direct transfer of ions and small molecules between cells. This compound inhibits dye uptake by macrophages without affecting cellular membrane currents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scrambled 10Panx is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Scrambled 10Panx primarily undergoes peptide bond formation and cleavage reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

Major Products

The major product of the synthesis of this compound is the peptide itself, which is purified to remove any side products or impurities .

Scientific Research Applications

Scrambled 10Panx is used in various scientific research applications, including:

Mechanism of Action

Scrambled 10Panx exerts its effects by inhibiting pannexin 1 channels. It blocks the uptake of dyes by macrophages and inhibits pannexin 1 currents in oocytes. This inhibition is achieved without affecting the overall membrane currents, indicating a specific action on pannexin 1 channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scrambled 10Panx is unique in that it serves as a control peptide in experiments involving pannexin 1. It is used to determine whether the effects observed with 10Panx are specific to the sequence of the peptide or due to other experimental conditions .

Properties

CAS No.

1315378-72-3

Molecular Formula

C58H79N15O16

Molecular Weight

1242.3 g/mol

IUPAC Name

2-[[2-[2-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C58H79N15O16/c1-29(2)47(73-55(86)44(28-74)72-50(81)37(59)23-32-11-6-5-7-12-32)56(87)71-41(24-33-16-18-35(75)19-17-33)53(84)70-42(25-34-27-64-38-14-9-8-13-36(34)38)52(83)66-30(3)48(79)67-39(20-21-45(60)76)51(82)65-31(4)49(80)69-43(26-46(77)78)54(85)68-40(57(88)89)15-10-22-63-58(61)62/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,82)(H,66,83)(H,67,79)(H,68,85)(H,69,80)(H,70,84)(H,71,87)(H,72,81)(H,73,86)(H,77,78)(H,88,89)(H4,61,62,63)

InChI Key

VNQGVHMGXBRHRA-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)N

Purity

>98%

sequence

FSVYWAQADR

solubility

Soluble in DMSO

storage

-20°C

Synonyms

Scrambled 10Panx Phe-Ser-Val-Tyr-Trp-Ala-Gln-Ala-Asp-Arg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scrambled 10Panx
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Reactant of Route 6
Scrambled 10Panx

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